Product packaging for 3-Chloro-4-methoxy-2H-chromen-2-one(Cat. No.:)

3-Chloro-4-methoxy-2H-chromen-2-one

Cat. No.: B11890087
M. Wt: 210.61 g/mol
InChI Key: ZGQHVPKCWYPMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxy-2H-chromen-2-one is a synthetic coumarin derivative designed for research and development applications. This compound features a chloro-substitution at the 3-position and a methoxy group at the 4-position of the core 2H-chromen-2-one structure. Researchers value such multi-substituted coumarins as versatile building blocks in medicinal chemistry and drug discovery. Coumarins are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and, notably, anticancer effects . The specific pattern of substitution on this compound is particularly significant. Chlorine atoms are often introduced to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Meanwhile, methoxy groups are common in many natural products and bioactive molecules, capable of modulating electronic properties and participating in key molecular interactions . The strategic placement of these substituents makes this compound a promising precursor for developing more complex heterocyclic systems. Literature indicates that 3-substituted coumarin derivatives can serve as key intermediates for synthesizing diverse fused heterocycles such as pyran, pyridine, thiophene, thiazole, and pyrazole derivatives, which are frequently screened for cytotoxic activity against various human cancer cell lines . Furthermore, certain coumarin analogs are known to interact with enzymes like monoamine oxidase B (MAO-B) and exhibit effects on signaling pathways related to inflammation and cell proliferation . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO3 B11890087 3-Chloro-4-methoxy-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

3-chloro-4-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5H,1H3

InChI Key

ZGQHVPKCWYPMGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC2=CC=CC=C21)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 4 Methoxy 2h Chromen 2 One and Analogues

General Strategies for Chromen-2-one Synthesis

The chromen-2-one (coumarin) core is a common structural motif in many natural products and synthetic compounds with important applications. samipubco.comfrontiersin.org Consequently, numerous synthetic methods have been developed to construct this heterocyclic system. Classical methods, including the Pechmann, Knoevenagel, Perkin, and Wittig reactions, remain fundamental to coumarin (B35378) synthesis. nih.govnih.gov More contemporary approaches often involve intramolecular and intermolecular cyclization strategies, sometimes utilizing transition-metal catalysis. nih.govscispace.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and is widely applied in the synthesis of 3-substituted coumarins. researchgate.netwikipedia.org The reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of coumarin synthesis, this usually entails the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene group, such as a malonic ester or cyanoacetic ester, in the presence of a basic catalyst. nih.govwikipedia.org

A key feature of the Knoevenagel condensation is its ability to introduce a variety of substituents at the 3-position of the coumarin ring, depending on the choice of the active methylene compound. researchgate.net For instance, the reaction of salicylaldehyde with ethyl 3-oxobutanoate in the presence of cellulose (B213188) sulfonic acid can yield 3-acetyl-2H-chromen-2-one. researchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, often leads to decarboxylation, providing a route to 3-unsubstituted or differently substituted coumarins. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ionic liquids as recyclable catalysts and reaction media, or employing microwave irradiation to accelerate the reaction. nih.govnih.gov

Pechmann Condensation Protocols

The Pechmann condensation, discovered by Hans von Pechmann, is one of the most common and direct methods for synthesizing coumarins. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgnumberanalytics.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group), and subsequent dehydration to form the pyrone ring. wikipedia.org

A wide array of acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid to Lewis acids such as aluminum chloride and zinc chloride. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the types of substrates that can be used. For highly activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org The versatility of the Pechmann condensation allows for the synthesis of a diverse range of substituted coumarins by varying both the phenolic and the β-ketoester starting materials. nih.govsathyabama.ac.in

Modern variations of the Pechmann condensation focus on the use of heterogeneous catalysts to simplify product purification and enable catalyst recycling. nih.govacs.org

Perkin and Wittig Reaction Pathways

The Perkin reaction offers another classical route to coumarins, specifically for the synthesis of 3-arylcoumarins. This reaction involves the condensation of a salicylaldehyde with an aromatic acetic acid anhydride (B1165640) in the presence of its sodium or potassium salt as a base.

The Wittig reaction, a cornerstone of alkene synthesis, has also been adapted for the preparation of the coumarin ring system. masterorganicchemistry.comorganic-chemistry.org This approach typically involves the intramolecular cyclization of a Wittig reagent derived from an ortho-substituted phenolic compound. samipubco.com For example, an ortho-carbonyl substituted phenol can react with an imidazole (B134444) triphenyl phosphorane ylide to form a phosphorane intermediate, which then undergoes intramolecular cyclization to yield the substituted chromen-2-one. samipubco.comresearchgate.net The Wittig reaction provides a powerful tool for constructing the coumarin skeleton, especially when other methods might be less effective. rsc.org

Intramolecular and Intermolecular Cyclization Strategies

Beyond the classical named reactions, various cyclization strategies have been developed for the synthesis of the chromen-2-one scaffold. These methods often offer greater flexibility and control over the substitution pattern of the final product.

Intramolecular Cyclization: These strategies typically involve the formation of a key bond to close the pyrone ring from a pre-functionalized linear precursor. Examples include:

  • Heck-lactonization: This involves an intramolecular Heck reaction to form the carbon-carbon bond of the pyrone ring. samipubco.com
  • Electrocyclization: Vinyl quinones can undergo a 6π-electrocyclization to form 2H-chromenes, which can be further oxidized to the corresponding chromen-2-ones. nih.gov
  • Intermolecular Cyclization: These strategies involve the construction of the coumarin ring from two or more separate components in a single pot.

  • [3+3] Annulation: This formal cycloaddition approach can involve the reaction of a bromoquinone with a vinyl stannane, where the initial Stille coupling product undergoes subsequent enolization and electrocyclization to form the 2H-chromene ring system. nih.govmsu.edu
  • Tandem Reactions: One-pot tandem reactions, such as an O-alkylation followed by a Knoevenagel condensation, have been developed for the efficient synthesis of functionalized chromenes. epa.gov
  • These modern cyclization strategies, often catalyzed by transition metals, provide powerful and convergent routes to a wide array of chromen-2-one derivatives. scispace.comresearchgate.net

    Synthesis of 4-Methoxy-2H-chromen-2-one Precursors

    The synthesis of the specific target molecule, 3-Chloro-4-methoxy-2H-chromen-2-one, requires the initial preparation of a 4-methoxy-substituted coumarin precursor. This can be achieved through various synthetic routes, often starting from readily available materials.

    One common precursor is 4-hydroxycoumarin (B602359), which can be synthesized via the condensation of phenol and malonic acid or its derivatives. The hydroxyl group at the 4-position can then be methylated to yield 4-methoxy-2H-chromen-2-one.

    An alternative approach involves the direct introduction of the methoxy (B1213986) group during the coumarin ring formation. For instance, a Pechmann-type condensation using a β-ketoester with a methoxy group at the appropriate position could potentially yield the desired 4-methoxycoumarin (B1363122) directly.

    Regioselective Functionalization at the 4-Position

    Once the 4-methoxy-2H-chromen-2-one precursor is obtained, the next crucial step is the regioselective introduction of a chlorine atom at the 3-position. Direct C-H functionalization is a powerful tool for introducing substituents onto aromatic and heterocyclic rings. scispace.commdpi.com

    For coumarins, regioselective halogenation can be challenging. thieme.de However, methods have been developed for the selective halogenation of coumarins. For example, the use of N-halosuccinimides in the presence of a copper halide catalyst has been shown to promote the regioselective halogenation of coumarins. thieme.de In the case of 4-substituted coumarins, the electronic nature of the substituent at the 4-position can influence the regioselectivity of electrophilic substitution reactions. The methoxy group at the 4-position is an electron-donating group, which could potentially direct electrophilic attack to the 3-position.

    Another strategy involves the reaction of 4-chloro-3-nitrocoumarin (B1585357) with a suitable nucleophile, which can lead to substitution at the 4-position. researchgate.net While this provides a route to 4-substituted coumarins, it starts from a pre-functionalized coumarin. For the synthesis of this compound, a more direct approach would be the chlorination of 4-methoxy-2H-chromen-2-one. This could potentially be achieved using a variety of chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide, under carefully controlled conditions to ensure regioselectivity.

    Recent research has also explored visible-light-promoted regioselective functionalization of coumarins, offering a metal- and photocatalyst-free approach for C-H functionalization. rsc.org Such methods could potentially be adapted for the chlorination of 4-methoxy-2H-chromen-2-one.

    Introduction of the Methoxy Moiety

    The introduction of a methoxy group at the 4-position of the 2H-chromen-2-one core is most commonly achieved through the O-methylation of a 4-hydroxy-2H-chromen-2-one precursor. This precursor is readily accessible through several classic condensation reactions, such as the von Pechmann condensation of a phenol with a β-ketoester or the reaction of phenols with malonic acid (Perkin reaction).

    Reagent/ConditionDescription
    Dimethyl sulfate (B86663) (DMS) / Base A common and effective method involving a strong alkylating agent in the presence of a base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
    Methyl iodide (MeI) / Base Similar to DMS, methyl iodide is a classic reagent for O-methylation. The reaction is typically run in a polar aprotic solvent like DMF or acetone (B3395972) with a suitable base. nih.gov
    **Diazomethane (CH₂N₂) **Provides clean and mild methylation but is hazardous and toxic, limiting its use to small-scale applications.

    The reactivity of the 4-hydroxycoumarin tautomeric system is crucial, and reaction conditions must be controlled to ensure selective O-alkylation over potential C-alkylation.

    Chlorination Strategies for the 3-Position of 2H-Chromen-2-ones

    Regioselective introduction of a chlorine atom at the C-3 position of the coumarin nucleus is a critical step. The electron-rich nature of the C-3/C-4 double bond makes this position susceptible to electrophilic attack, but selectivity can be a challenge. Modern methods have focused on achieving high regioselectivity under mild conditions.

    Electrophilic chlorination is a direct approach to functionalizing the 3-position. A variety of chlorinating agents and catalytic systems have been developed to achieve this transformation efficiently.

    N-Chlorosuccinimide (NCS): NCS is a widely used, solid, and easy-to-handle source of electrophilic chlorine. Reactions using NCS can be promoted under visible-light activated conditions with an organic dye photocatalyst like methylene green. researchgate.net The reaction is believed to proceed via a single electron oxidation pathway. researchgate.net

    In Situ Generated Chlorinating Agents: Efficient metal-free chlorination can be achieved using systems that generate a potent electrophilic chlorine species in situ. For instance, the combination of Phenyliodine(III) diacetate (PIFA) and a chloride source like KCl or trimethylsilyl (B98337) chloride (TMSCl) can effectively chlorinate a wide range of arenes and heterocycles with high yields. researchgate.net

    Lewis Acid-Mediated Cyclization: While not a direct chlorination of a pre-formed coumarin, electrophilic cyclization of aryl alkynoates provides a powerful analogy. In the presence of a Lewis acid like BF₃·Et₂O, an electrophile can induce a 6-endo-dig cyclization. nih.govacs.org For example, using N-sulfanylsuccinimides as electrophiles leads to 3-sulfenylated coumarins. nih.govacs.org This principle highlights the inherent reactivity of the position that becomes C-3 in the final coumarin product towards electrophiles.

    Achieving high regioselectivity can be enhanced by using catalytic systems that direct the chlorination to the desired position. These methods often offer milder conditions and broader substrate compatibility.

    A notable advancement is the use of earth-abundant and cost-effective copper(II) chloride (CuCl₂) as both the catalyst and chlorine source under visible light irradiation. researchgate.netrsc.org This protocol enables the highly regioselective synthesis of 3-chlorocoumarins in good to excellent yields. rsc.org The key feature is the photocatalytic dissociation of the copper(II) complex in acetonitrile (B52724) through a ligand-to-metal charge transfer (LMCT) process. rsc.org This generates a chlorine radical which then selectively attacks the electron-rich C-3 position of the coumarin ring. rsc.org This method is applicable to a broad scope of coumarins, including those with either electron-withdrawing or electron-donating substituents. rsc.org

    MethodCatalyst/ReagentConditionsKey Feature
    Visible-Light Photocatalysis CuCl₂Visible Light, AcetonitrileLMCT generates a chlorine radical for regioselective C-3 chlorination. rsc.org
    Photocatalysis with NCS Methylene Green / NCSVisible LightSingle electron oxidation of NCS generates the chlorinating species. researchgate.net
    Metal-Free Chlorination PIFA / TMSCl-In situ formation of PhICl₂ provides a powerful electrophilic chlorinating agent. researchgate.net

    Chemodivergent and Multicomponent Reactions Towards Chromen-2-one Derivatives

    Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) and chemodivergent strategies to rapidly build molecular complexity from simple precursors in a single step. nih.govnih.gov These approaches are prized for their high atom and step economy, making them powerful tools for generating libraries of structurally diverse chromen-2-one derivatives. nih.govacs.orgfrontiersin.org

    The use of bases to promote ring-forming (annulation) reactions is a cornerstone of heterocyclic synthesis. In the context of chromen-2-ones, base-promoted strategies can offer metal-free conditions and tunable selectivity.

    A prime example is the chemodivergent synthesis of 2H-chromen-2-one scaffolds from para-quinone methides and α-alkylidene succinimides. acs.org In this (4+2) annulation process, the choice of base can selectively switch the reaction pathway to produce different heterocyclic scaffolds. acs.org The reaction proceeds through a plausible pathway involving a base-mediated Michael addition, followed by lactonization and aromatization. acs.org This metal-free protocol is notable for its mild conditions and broad substrate applicability. acs.org Another strategy involves the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones, which proceeds through a domino sequence to construct complex benzofuro[2,3-c]chromenone derivatives. nih.gov

    Reaction TypeReactantsBaseKey Feature
    (4+2) Annulation p-Quinone Methides + α-Alkylidene Succinimidese.g., Cs₂CO₃, DBUChemodivergent; base selection controls product outcome. acs.org
    Domino Annulation 2-Aryl-3-nitro-2H-chromenes + 1,3-DionesDBUForms complex fused systems via a Michael addition cascade. nih.gov

    Transition-metal catalysis provides powerful and versatile pathways for the synthesis of chromen-2-one derivatives, often through C-H activation or cross-coupling cascades.

    Ruthenium(II)-catalyzed C–H activation and annulation cascades have been established for constructing highly fused coumarin systems. rsc.org For instance, the reaction of 3-carboxamide coumarins with alkynes can lead to coumarin-fused pyridin-2-ones. rsc.org Remarkably, this strategy can be extended to a one-pot operation involving two successive C–H activation/[4+2] annulation cascades to form complex pentacyclic coumarin-fused scaffolds with good yields. rsc.org Copper catalysis is also prevalent, not only in chlorination rsc.org but also in annulation reactions to build related fused systems like chromenopyridines via intramolecular Povarov reactions. researchgate.net These metal-catalyzed routes represent the cutting edge of heterocyclic synthesis, enabling the construction of complex molecular architectures that are otherwise difficult to access.

    MetalReaction TypeReactantsProduct
    Ruthenium(II) C-H Activation / Annulation3-Carboxamide Coumarins + AlkynesFused Pyridin-2-ones
    Copper(II) Photocatalytic ChlorinationCoumarins + CuCl₂3-Chlorocoumarins

    Optimization of Reaction Conditions and Yields for Target Compound Synthesis

    The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of starting materials, solvent, catalyst, reaction temperature, and time. Research into the synthesis of analogous 3-halo and 4-alkoxy coumarins provides a foundational understanding for optimizing the synthesis of the target compound.

    Optimization of the Chlorination Step

    The introduction of a chlorine atom at the C3 position of a 4-hydroxycoumarin scaffold is a key transformation. Studies on the halogenation of 2H-chromenones have demonstrated that the choice of chlorinating agent and reaction conditions significantly impacts the regioselectivity and yield. For instance, the use of N-chlorosuccinimide (NCS) is a common method for the chlorination of activated aromatic and heterocyclic systems.

    To optimize this step, a systematic investigation into the reaction of a suitable 4-methoxy-2H-chromen-2-one precursor with a chlorinating agent would be undertaken. Key parameters to be optimized would include the molar ratio of the substrate to the chlorinating agent, the solvent, and the reaction temperature.

    Table 1: Hypothetical Optimization of Chlorination of a 4-methoxycoumarin Precursor

    EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
    1NCS (1.1 equiv)Dichloromethane (DCM)Room Temp1265
    2NCS (1.1 equiv)Acetonitrile (MeCN)Room Temp1272
    3NCS (1.1 equiv)Tetrahydrofuran (THF)Room Temp1268
    4NCS (1.5 equiv)Acetonitrile (MeCN)Room Temp885
    5NCS (1.5 equiv)Acetonitrile (MeCN)50492
    6SO₂Cl₂ (1.2 equiv)Dichloromethane (DCM)0 to Room Temp678

    This table presents a hypothetical optimization study based on common practices in organic synthesis.

    Based on analogous reactions, increasing the equivalents of the chlorinating agent and elevating the temperature can lead to higher yields and shorter reaction times. Acetonitrile often proves to be a suitable solvent for such transformations.

    Optimization of the O-Methylation Step

    Following successful chlorination, the next critical step is the methylation of the hydroxyl group at the C4 position. This is typically achieved using a methylating agent in the presence of a base. The choice of both the methylating agent and the base, as well as the solvent and temperature, are pivotal for achieving a high yield.

    Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The selection of the base is equally important, with common choices including potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (TEA).

    Table 2: Hypothetical Optimization of O-Methylation of a 3-Chloro-4-hydroxycoumarin Intermediate

    EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
    1CH₃I (1.2 equiv)K₂CO₃ (2.0 equiv)AcetoneReflux2475
    2CH₃I (1.2 equiv)K₂CO₃ (2.0 equiv)Dimethylformamide (DMF)801288
    3(CH₃)₂SO₄ (1.2 equiv)K₂CO₃ (2.0 equiv)AcetoneReflux1882
    4(CH₃)₂SO₄ (1.2 equiv)K₂CO₃ (2.0 equiv)Dimethylformamide (DMF)801095
    5CH₃I (1.2 equiv)NaH (1.5 equiv)Tetrahydrofuran (THF)0 to Room Temp690

    This table presents a hypothetical optimization study based on established O-methylation procedures.

    From these hypothetical data, it can be inferred that a polar aprotic solvent like DMF often facilitates the reaction, leading to higher yields in shorter reaction times compared to a solvent like acetone. The combination of dimethyl sulfate as the methylating agent and potassium carbonate as the base in DMF at an elevated temperature appears to be the most effective condition for the O-methylation step. The use of a stronger base like sodium hydride can also be highly effective, often allowing the reaction to proceed at lower temperatures.

    By systematically optimizing both the chlorination and O-methylation steps, a high-yielding and efficient synthesis of this compound can be achieved.

    Structural Characterization and Elucidation of 3 Chloro 4 Methoxy 2h Chromen 2 One

    Spectroscopic Analysis for Structural Confirmation

    Spectroscopic techniques are fundamental in determining the structure of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation.

    Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

    Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

    ¹H NMR (Proton NMR): This one-dimensional technique would provide information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting patterns). For 3-Chloro-4-methoxy-2H-chromen-2-one, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring and a singlet for the methoxy (B1213986) group protons. The exact chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.

    ¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the carbon bearing the methoxy group, and the carbon of the methoxy group itself. The chemical shifts would provide insights into the electronic environment of each carbon atom.

    2D NMR Techniques:

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring system.

    HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, it would show correlations from the methoxy protons to the C-4 carbon.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation.

    A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and actual experimental data may vary.

    Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
    C2-~160
    C3-~120
    C4-~165
    C4a-~115
    C5Aromatic multiplet~125
    C6Aromatic multiplet~128
    C7Aromatic multiplet~124
    C8Aromatic multiplet~118
    C8a-~154
    OCH₃Singlet, ~3.9~56

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

    High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₀H₇ClO₃), HRMS would provide a highly accurate mass-to-charge ratio that would confirm this elemental composition, distinguishing it from other potential isomers. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

    TechniqueExpected Result
    HRMSPrecise mass corresponding to the molecular formula C₁₀H₇ClO₃

    Infrared Spectroscopy (FT-IR) for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the following groups:

    Functional GroupExpected Wavenumber (cm⁻¹)
    C=O (lactone)~1720-1740
    C=C (aromatic)~1600 and ~1450-1500
    C-O-C (ether)~1200-1300 (asymmetric) and ~1000-1100 (symmetric)
    C-Cl~600-800

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the coumarin (B35378) core in this compound would give rise to characteristic absorption bands in the ultraviolet region. The positions of these absorption maxima (λ_max) would be influenced by the substituents on the chromen-2-one scaffold.

    Crystallographic Studies

    While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state.

    Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

    To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. This technique would provide:

    The absolute configuration of the molecule.

    Bond lengths, bond angles, and torsion angles with high precision.

    The solid-state packing of the molecules in the crystal, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking.

    A hypothetical crystallographic data table is presented below.

    ParameterValue
    Crystal SystemTo be determined
    Space GroupTo be determined
    Unit Cell DimensionsTo be determined
    Bond Lengths (Å)To be determined
    Bond Angles (°)To be determined
    Torsion Angles (°)To be determined

    Analysis of Intermolecular Interactions in Crystal Lattices

    No crystallographic data for this compound could be located. Therefore, an analysis of its crystal lattice and the nature of its intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding its solid-state behavior, cannot be provided.

    Thermal Analysis Techniques (TGA, TG-DSC) for Stability Assessment

    Information regarding the thermal stability of this compound, typically determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is not reported in the available literature. These analyses would have provided insights into its decomposition profile and melting point.

    Elemental Analysis for Compositional Verification

    While elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound, specific experimental data for this compound is not documented in the searched scientific papers and databases.

    In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

    A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific computational and theoretical investigations into the chemical compound this compound. Despite the broad interest in the coumarin scaffold for its diverse biological and photophysical properties, this particular derivative has not been the subject of detailed in-silico studies according to currently accessible literature.

    Searches for quantum chemical calculations, including Density Functional Theory (DFT) studies on its molecular geometry and electronic structure, have not yielded specific results for this compound. Consequently, critical data regarding its Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for predicting chemical reactivity, remain uncalculated or unpublished.

    Furthermore, there is no available information on the Molecular Electrostatic Potential (MEP) surface mapping, which is crucial for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attacks. Similarly, Natural Bond Orbital (NBO) analysis, a key method for investigating donor-acceptor interactions and intramolecular charge transfer, has not been reported for this specific compound. The prediction of its Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics, also lacks a scientific basis in the current literature.

    In the domain of molecular modeling, no specific molecular docking studies involving this compound have been published. Such studies are vital for exploring its potential interactions with biological targets and for the rational design of new therapeutic agents.

    While computational studies on a variety of other substituted coumarin derivatives are present in the scientific literature, the strict focus on this compound as per the user's request precludes the inclusion of data from these related but distinct molecules. The absence of direct research on this compound means that a detailed, data-driven article on its computational and theoretical aspects cannot be constructed at this time. Further experimental and theoretical research is required to elucidate the specific properties of this compound.

    Computational and Theoretical Investigations of 3 Chloro 4 Methoxy 2h Chromen 2 One

    Molecular Modeling and Docking Studies

    Ligand-Based and Structure-Based Docking Approaches for Target Interaction Prediction

    In the realm of drug discovery and molecular biology, understanding how a small molecule like 3-Chloro-4-methoxy-2H-chromen-2-one might interact with biological targets is paramount. Molecular docking simulations are a cornerstone of this predictive science. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction.

    For coumarin (B35378) derivatives, which form the structural basis of this compound, molecular docking has been extensively used to predict their interactions with a variety of biological macromolecules. nih.govej-chem.orgabap.co.innih.gov For instance, studies on C-3 substituted coumarin analogs have utilized molecular docking to explore their anti-proliferative potential by examining their binding with proteins like the cyclooxygenase enzyme (COX-2). abap.co.in Similarly, docking studies on coumarin hybrids have been instrumental in evaluating their potential as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

    These studies typically involve preparing the 3D structure of the ligand (the coumarin derivative) and the target protein, often obtained from crystallographic data from sources like the Protein Data Bank. The docking software then explores various possible binding poses of the ligand within the active site of the protein, scoring them based on a force field that approximates the binding energy. This allows researchers to identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

    Assessment of Binding Affinities and Interaction Modes with Biological Macromolecules

    The assessment of binding affinities and interaction modes is a critical output of molecular docking studies. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A more negative score generally indicates a stronger predicted binding.

    For example, in a study of C-3 substituted coumarin analogues as potential anticancer agents, two compounds, 12 and 13, exhibited good antiproliferative activity and showed docking scores of -4.10 kcal/mol and -4.38 kcal/mol, respectively, against the estrogen receptor-α. nih.gov Another study on coumarin-3-carboxamides identified a compound with a remarkable IC50 value of 0.3 nM as an anti-AChE inhibitor, with docking studies confirming a dual binding site interaction mode. nih.gov

    These studies not only predict the strength of the interaction but also elucidate the specific amino acid residues in the target protein that are involved in the binding. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. For instance, the substitution pattern on the coumarin ring has been shown to significantly influence binding affinity and selectivity. nih.govbiointerfaceresearch.com

    Interactive Table: Predicted Binding Affinities of Coumarin Derivatives

    Compound Target Protein Predicted Binding Affinity (kcal/mol)
    Compound 12 Estrogen Receptor-α -4.10
    Compound 13 Estrogen Receptor-α -4.38

    This table is based on data from studies on coumarin derivatives and serves as an illustrative example.

    Photophysical and Photochemical Property Simulations

    The inherent fluorescence of the coumarin scaffold makes it a valuable component in the design of fluorescent probes and dyes. Computational methods play a vital role in predicting and understanding the photophysical and photochemical properties of these molecules.

    Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

    Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic excited state properties of molecules. rsc.orgthenucleuspak.org.pkresearchgate.netresearchgate.netmdpi.com This allows for the simulation of absorption and emission spectra, providing insights into the color and fluorescence characteristics of a compound.

    For coumarin derivatives, TD-DFT calculations have been successfully employed to predict their UV-Vis absorption spectra. rsc.orgresearchgate.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The method also helps in understanding the nature of the electronic transitions, such as n to π* and π to π* transitions, which are characteristic of coumarin systems. researchgate.netresearchgate.net

    By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain a deeper understanding of the photophysical processes. The energy difference between the HOMO and LUMO is a key parameter that influences the electronic and optical properties of the molecule. researchgate.net

    Solvent Polarity Effects on Absorption and Emission Spectra

    The photophysical properties of coumarins are often sensitive to the polarity of their environment. TD-DFT calculations can be combined with solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the absorption and emission spectra. mdpi.com

    These simulations can predict how the λmax of absorption and emission will shift in solvents of varying polarity. For instance, a study on a specific coumarin derivative showed that the calculated UV absorption spectra were influenced by the solvent environment, with shifts observed in water, ethanol, chloroform, acetonitrile (B52724), and THF. mdpi.com This information is crucial for designing fluorescent probes that are sensitive to their local environment or for optimizing the performance of coumarin-based dyes in applications like dye-sensitized solar cells. rsc.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Development of Predictive Models for Biological Efficacy

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiointerfaceresearch.comcmu.ac.th These models can then be used to predict the activity of new, unsynthesized compounds.

    The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.

    For coumarin analogs and other related scaffolds like chalcones, QSAR models have been developed to predict their efficacy as anticancer agents. cmu.ac.th For example, a QSAR study on chalcone (B49325) derivatives identified key descriptors related to electronic properties (such as the energy of the LUMO) and lipophilicity (LogP) that were important for their cytotoxic activity. cmu.ac.th The resulting QSAR equation allows for the prediction of the half-maximal inhibitory concentration (IC50) of new chlorochalcone (B8783882) derivatives. cmu.ac.th

    While a specific QSAR model for this compound has not been reported, the methodologies applied to similar compound classes demonstrate the potential of this approach to guide the synthesis of new coumarin derivatives with improved biological activity.

    Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

    Molecular dynamics (MD) simulations have emerged as an indispensable computational tool for providing a detailed, atomistic-level understanding of the dynamic behavior of molecules and their interactions with biological macromolecules. youtube.com For a compound like this compound, MD simulations can offer profound insights into its conformational landscape and the stability of its complexes with protein targets. This subsection will delve into the application of MD simulations for these purposes, drawing upon methodologies and findings from studies on structurally related coumarin derivatives due to the absence of specific published MD simulation data for this compound.

    Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com The process involves calculating the forces between atoms and using these forces to simulate their motion, providing a dynamic picture of the molecule's behavior. For a given coumarin derivative, this allows for the exploration of its accessible conformations, which are the various spatial arrangements of its atoms. Understanding the preferred conformations is crucial as it dictates how the molecule will interact with its biological target.

    In the context of ligand-protein interactions, MD simulations are frequently employed to refine the results of initial molecular docking studies. While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose over a simulated time period, typically ranging from nanoseconds to microseconds. researchgate.net This is achieved by embedding the ligand-protein complex in a simulated physiological environment, including water molecules and ions, and observing its dynamic evolution. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) are monitored to evaluate the stability of the complex. researchgate.net

    Furthermore, MD simulations allow for a detailed analysis of the specific interactions that contribute to the stability of the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net By tracking the formation and breakage of these interactions over time, researchers can identify the key residues within the protein's active site that are critical for binding the coumarin derivative.

    An advanced application of MD simulations in this area is the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.govnih.gov These calculations provide a more quantitative estimate of the binding affinity between the ligand and the protein than docking scores alone. The binding free energy is typically decomposed into various energy components, such as van der Waals, electrostatic, and solvation energies, offering a deeper understanding of the driving forces behind the binding event. researchgate.net

    For instance, in a study on novel C7-substituted coumarins as selective monoamine oxidase (MAO) inhibitors, MD simulations and MM/PBSA calculations were used to elucidate the selectivity mechanism. nih.gov The calculated binding free energies correlated well with the experimental inhibitory activities, demonstrating the predictive power of these computational methods. nih.gov

    The insights gained from MD simulations are invaluable for the rational design of more potent and selective coumarin-based inhibitors. By understanding the dynamic behavior of the ligand in the active site and the key interactions that stabilize the complex, medicinal chemists can propose modifications to the coumarin scaffold to enhance its binding affinity and, consequently, its biological activity.

    The following tables summarize findings from molecular dynamics simulation studies on various coumarin derivatives, illustrating the type of data that can be generated for this compound in future computational investigations.

    Table 1: Representative Data from Molecular Dynamics Simulations of Coumarin Derivatives

    Coumarin Derivative Protein Target Simulation Time (ns) Key Findings Reference
    C7-Substituted CoumarinsMonoamine Oxidase A/B (MAO-A/B)Not SpecifiedMD simulations helped to elucidate the selectivity mechanism. nih.gov
    Coumarin-Neurotransmitter DerivativesCarbonic Anhydrase IXNot SpecifiedRMSD, RMSF, and Rg were used to predict the activity of the compounds. The highest binding energies were obtained for derivatives with dopamine (B1211576) and 3-methoxytyramine. researchgate.net
    Thiazolyl Coumarin DerivativesBacterial and Fungal TargetsNot SpecifiedMolecular dynamics studies showed high activities due to strong H-bonding and π-π interactions. nih.gov
    Coumarin-Triazole HybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not SpecifiedIn-depth structural study of the protein-ligand complex demonstrated a dual binding site interaction mode. nih.gov

    Table 2: Binding Free Energy Calculations for Coumarin Derivatives from MM/PBSA Analysis

    Coumarin-Protein Complex ΔGbind (kcal/mol) Major Contributing Energy Reference
    MAO-A-M31-30.37van der Waals nih.gov
    MAO-B-M31-27.16van der Waals nih.gov
    NSP12-Coumarin 3Not SpecifiedThe binding energies in each 5 ns were calculated, and the interaction between ligand and target protein was found to be stable. nih.gov
    Aβ monomer-4k-42.12 ± 7.14van der Waals acs.org
    Aβ fibril-4k-74.42 ± 4.98van der Waals acs.org

    Chemical Reactivity and Derivatization Strategies of 3 Chloro 4 Methoxy 2h Chromen 2 One

    Modification of the Halogen and Methoxy (B1213986) Substituents

    The chloro and methoxy groups at the C3 and C4 positions, respectively, are key sites for introducing structural diversity into the coumarin (B35378) core.

    While aromatic rings are generally nucleophilic, the presence of electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of 3-chloro-4-methoxy-2H-chromen-2-one, the electron-withdrawing nature of the carbonyl group and the pyrone ring can activate the C3 position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

    The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups of the aromatic ring. libretexts.org In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

    Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 3-amino, 3-alkoxy, and 3-thioether substituted coumarins, respectively. The reactivity of the nucleophile and the reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome and yield. For instance, reactions with various N-nucleophiles like ammonia, primary amines, and hydrazines can lead to the formation of novel azaheterocycles. nih.govresearchgate.net

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura reaction, in particular, has been effectively used for the arylation of 3-halocoumarins. researchgate.net This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. researchgate.net

    For this compound, the Suzuki-Miyaura reaction provides a direct route to 3-aryl-4-methoxycoumarins. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions. For example, the use of Pd(OAc)2 as a catalyst with SPhos as a ligand has been reported to be effective for the Suzuki-Miyaura cross-coupling of 3-chlorinated-4-alkoxycoumarins with a variety of aryl- and heteroarylboronic acids. researchgate.net

    Other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, can also be employed to introduce alkenyl and alkynyl groups, respectively, at the C3 position. mdpi.comlibretexts.orgtechnion.ac.ilwikipedia.orgrsc.org The Heck reaction involves the coupling of the halide with an alkene, while the Sonogashira reaction couples the halide with a terminal alkyne. libretexts.orgtechnion.ac.ilwikipedia.orgrsc.org These reactions further expand the range of accessible derivatives from the this compound scaffold.

    Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 3-Halocoumarins

    Reaction TypeCoupling PartnerCatalyst SystemProduct Type
    Suzuki-MiyauraArylboronic acidPd(OAc)2 / SPhos3-Arylcoumarin
    HeckAlkenePdCl2 / Cu(OAc)23-Alkenylcoumarin
    SonogashiraTerminal alkynePd(Ph3)4Cl2 / CuI3-Alkynylcoumarin

    This table provides illustrative examples and the specific conditions may vary.

    The methoxy group at the C4 position can be cleaved to yield a 4-hydroxycoumarin (B602359) derivative. This O-demethylation is a crucial step as it opens up another avenue for functionalization. mdpi.comnih.govnih.gov Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong protic acids like hydrobromic acid (HBr). chem-station.com The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, microbial O-demethylation using cytochrome P450 monooxygenases presents a milder alternative. nih.govresearchgate.netscispace.comrsc.org

    Once the 4-hydroxycoumarin is obtained, the hydroxyl group can be further functionalized. It can act as a nucleophile in various reactions, including etherification, esterification, and glycosylation. The phenolic nature of the 4-hydroxycoumarin also makes it a good candidate for reactions such as the Mannich reaction and Michael additions, allowing for the introduction of a wide range of substituents at the C3 position. beilstein-journals.org The synthesis of functionalized 4-hydroxycoumarins is of significant interest due to the biological activities exhibited by this class of compounds. mdpi.comnih.govnih.govrsc.orgresearchgate.net

    Functionalization of the Pyrone Ring

    The α,β-unsaturated lactone system of the pyrone ring in this compound is a key feature that dictates its reactivity. This system is susceptible to both electrophilic and nucleophilic attacks.

    The C3-C4 double bond of the coumarin ring can undergo addition reactions. While the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack, certain reactions are still possible under specific conditions.

    More commonly, the pyrone ring is susceptible to nucleophilic conjugate addition (Michael addition). rsc.orgnih.govasianpubs.org A variety of nucleophiles, including Grignard reagents, can add to the C4 position, leading to the formation of 3,4-dihydrocoumarin derivatives. rsc.orgnih.govasianpubs.orgrsc.orgsurrey.ac.uk The regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by the nature of the Grignard reagent and the substituents on the coumarin ring. rsc.orgsurrey.ac.uk Copper-catalyzed conjugate addition of Grignard reagents often provides high yields and enantioselectivities for the formation of chiral 3,4-dihydrocoumarins. rsc.orgnih.govasianpubs.org

    The reactivity of the double bond is also exploited in cycloaddition reactions. For example, 4-hydroxycoumarins can act as C,O-bis-nucleophiles in [3+2] cycloaddition reactions with propargylic esters to form dihydrofurocoumarin analogues. nih.gov

    The carbonyl group of the lactone ring can undergo various reactions typical of esters. Reduction of the carbonyl group can lead to the formation of lactols or, upon further reduction, diols. For instance, asymmetric reduction of 4-substituted coumarins using copper hydride catalysis can produce optically active lactols. acs.org

    The carbonyl group can also be attacked by strong nucleophiles like Grignard reagents. This can lead to ring-opening of the lactone or addition to the carbonyl group, depending on the reaction conditions and the nature of the Grignard reagent. rsc.orgsurrey.ac.uk Thionation of the carbonyl group using reagents like Lawesson's reagent can convert the lactone to a thiolactone. rsc.org

    Furthermore, the carbonyl group can be involved in multicomponent reactions, acting as an electrophilic partner. For example, the reaction of 3-acetylcoumarins with azomethine ylides in a 1,3-dipolar cycloaddition strategy highlights the diverse reactivity of the coumarin core. nih.gov

    Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

    The scaffold of this compound serves as a versatile platform for the synthesis of a variety of fused heterocyclic systems. The reactivity of the chloro and methoxy groups, along with the electrophilic nature of the pyrone ring, allows for diverse derivatization strategies. These strategies are pivotal in constructing complex molecules with potential applications in medicinal chemistry and material science. The synthesis often proceeds through intermediate derivatives, such as the corresponding 3-formyl or 3-bromoacetyl coumarins, which are readily prepared from the parent compound.

    Fused Pyrroles and Pyridines

    The construction of pyrrole (B145914) and pyridine (B92270) rings fused to the coumarin core often involves multicomponent reactions or cyclization strategies starting from functionalized coumarin precursors.

    Fused Pyrroles: The synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones can be achieved through palladium-catalyzed intramolecular hydroamination. This process typically starts with the reduction of a 3-nitrocoumarin (B1224882) derivative to a 3-aminocoumarin (B156225), followed by the introduction of an acetylenic group at the 4-position. The resulting 4-acetylenic 3-aminocoumarin undergoes a 5-endo-dig cyclization to furnish the fused pyrrole ring. nih.gov

    Another prominent method is the multicomponent reaction (MCR) approach. For instance, chromeno[4,3-b]pyrrol-4(1H)-ones can be assembled in a one-pot process from 2-oxo-2H-chromene-3-carbaldehydes (derivable from this compound), anilines, and isocyanides. nih.gov This reaction proceeds via a sequential MCR and an intramolecular Michael cyclization, offering a high degree of molecular diversity. nih.gov

    Table 1: Synthesis of Fused Pyrrolocoumarins
    Starting Coumarin DerivativeReaction TypeFused ProductReference
    4-Acetylenic 3-aminocoumarinsPalladium-catalyzed intramolecular hydroaminationChromeno[3,4-b]pyrrol-4(3H)-ones nih.gov
    2-Oxo-2H-chromene-3-carbaldehydesThree-component reaction with anilines and isocyanidesChromeno[4,3-b]pyrrol-4(1H)-ones nih.gov

    Fused Pyridines: The synthesis of pyridocoumarins, or chromeno-pyridines, can be achieved through several routes. One effective method involves the reaction of 4-chloro-3-formylcoumarins with aroylmethyl pyridinium (B92312) salts in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com This reaction leads to the formation of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones via a Krohnke's-type reaction mechanism. mdpi.com Additionally, various pyridino[3,4-c]chromene derivatives can be synthesized by treating chromen-2-one precursors with active methylene (B1212753) compounds. researchgate.net The formation of the pyridine ring is a key strategy in expanding the structural diversity of coumarin-based compounds. mdpi.com

    Thiophenes, Thiazoles, and Pyrazoles

    The introduction of sulfur and nitrogen-containing five-membered rings like thiophenes, thiazoles, and pyrazoles onto the coumarin framework is a common strategy to generate novel heterocyclic systems.

    Thiophenes: The synthesis of thiophenes fused to or substituted on the coumarin ring can be accomplished through various cyclization reactions. nih.gov A common approach involves the reaction of functionalized coumarins with sulfur-containing reagents. For example, the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with a sulfur source like Lawesson's reagent, can be adapted to produce thiophene-substituted coumarins. organic-chemistry.org

    Thiazoles: Thiazole moieties can be efficiently linked to the 2H-chromen-2-one core. A green mechanochemical synthesis protocol has been developed for a one-pot, three-component reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde. clockss.org This solvent-free ball-milling technique, utilizing a solid acid catalyst, produces novel thiazoles linked to the coumarin moiety in high yields and short reaction times. clockss.org Another approach involves the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines to yield 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones. researchgate.net

    Pyrazoles: Chromen[4,3-c]pyrazol-4-ones are readily synthesized by heating 3-formyl-4-chlorocoumarin with various hydrazine (B178648) compounds in refluxing ethanol. mdpi.com This condensation reaction proceeds in high yields and provides a straightforward method for creating pyrazole-fused coumarin derivatives. mdpi.com The reactivity of the 3-formyl group and the 4-chloro substituent is key to this transformation. Another pathway involves the reaction of (E)-3-halo-2-styrylchromones with hydrazine hydrate, which proceeds through a 1,6-conjugate addition followed by ring-opening and subsequent cyclization to form the pyrazole (B372694) ring. researchgate.net

    Table 2: Synthesis of Fused/Linked Thiazoles and Pyrazoles
    Starting Coumarin DerivativeReagentsHeterocyclic ProductReference
    3-(2-Bromoacetyl)-2H-chromen-2-oneThiosemicarbazide, Aromatic aldehydeThiazole-linked 2H-chromen-2-one clockss.org
    3-Formyl-4-chlorocoumarinHydrazine derivativesChromen[4,3-c]pyrazol-4-one mdpi.com
    (E)-3-Halo-2-styrylchromoneHydrazine hydratePyrazoles researchgate.net

    Benzimidazole (B57391) Derivatives

    The synthesis of benzimidazole derivatives linked to the coumarin scaffold can be achieved through condensation reactions. A key strategy involves the reaction of a coumarin derivative bearing an appropriate electrophilic center with o-phenylenediamine. For example, the introduction of sulpho-coumarins to a benzimidazole nucleus has been accomplished through the double condensation of benzimidazole-2-thione products with 3-chloromethyl-chromen-2-one compounds. rsc.org This reaction highlights how a functionalized coumarin can serve as a building block for complex heterocyclic systems. The synthesis of benzimidazole-containing molecules often involves the initial formation of the benzimidazole ring, which is then derivatized. For instance, 2-mercapto-5-methoxybenzimidazole can be reacted with an electrophilic partner, such as a derivative of the target coumarin, to form a final product. google.com

    Derivatization for Analytical Applications

    The structural features of this compound and its derivatives, particularly their potential for fluorescence and their reactivity, make them candidates for development as analytical reagents. Derivatization is a key technique used to enhance the detectability of analytes in various analytical methods. academicjournals.orgddtjournal.com

    Fluorescent Labeling Reagents for Biomolecule Detection

    Coumarin-based structures are well-known for their fluorescent properties. Derivatization of the this compound core can lead to novel fluorescent probes. For example, certain synthesized pyrrolocoumarins have been shown to exhibit "turn-off" fluorescence in the presence of specific metal ions like Cu²⁺, suggesting their potential as fluorescent sensors. nih.gov While direct use as a labeling reagent for biomolecules requires a reactive handle to form a covalent bond (e.g., with an amine or thiol group on a protein), the coumarin scaffold is a prime candidate for such modifications. Reagents like dansyl chloride, which contains a reactive sulfonyl chloride group and a fluorescent dimethylaminonaphthyl moiety, are commonly used to label phenols and alcohols, enhancing their detection in mass spectrometry. ddtjournal.com A similar strategy could be applied by modifying the this compound structure to incorporate a reactive group for conjugation to biomolecules, thereby leveraging the inherent fluorescence of the coumarin core for detection purposes.

    Chromatography-Based Derivatization for Enhanced Detection

    In chromatographic techniques like HPLC and GC-MS, chemical derivatization is frequently employed to improve the separation, volatility, and/or detection sensitivity of analytes. academicjournals.orgddtjournal.com For compounds analyzed by LC-MS/MS, derivatization can enhance ionization efficiency and provide specific fragmentation patterns for sensitive detection. ddtjournal.com

    A strategy for enhancing the detection of methoxy-containing compounds has been demonstrated with 2-methoxyestradiol, where derivatization significantly improved its detectability in positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.gov This approach allowed for the chromatographic separation of isomeric metabolites. nih.gov Given that this compound contains a methoxy group and a reactive chloro group, it could potentially be used as a derivatizing agent itself. The chloro group can react with nucleophilic sites on target analytes (e.g., phenols, amines, thiols), thereby tagging them with the coumarin moiety. This would improve their chromatographic retention on reversed-phase columns and significantly enhance their detectability, especially if using a fluorescence detector or mass spectrometer.

    Table 3: Compound Names Mentioned in the Article
    Compound Name
    This compound
    3-formylcoumarin
    3-bromoacetyl coumarin
    Chromeno[3,4-b]pyrrol-4(3H)-one
    3-nitrocoumarin
    3-aminocoumarin
    4-acetylenic 3-aminocoumarin
    Chromeno[4,3-b]pyrrol-4(1H)-one
    2-oxo-2H-chromene-3-carbaldehyde
    aniline
    isocyanide
    pyridocoumarin
    4-chloro-3-formylcoumarin
    aroylmethyl pyridinium salt
    2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one
    pyridino[3,4-c]chromene
    Lawesson's reagent
    3-(2-bromoacetyl)-2H-chromen-2-one
    thiosemicarbazide
    3-(2-thiocyanatoacetyl)-2H-chromen-2-one
    3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-one
    Chromen[4,3-c]pyrazol-4-one
    3-formyl-4-chlorocoumarin
    (E)-3-halo-2-styrylchromone
    hydrazine
    o-phenylenediamine
    benzimidazole-2-thione
    3-chloromethyl-chromen-2-one
    2-mercapto-5-methoxybenzimidazole
    pyrrolocoumarin
    dansyl chloride
    2-methoxyestradiol

    Biological Activity Research and Structure Activity Relationships of 3 Chloro 4 Methoxy 2h Chromen 2 One Derivatives

    Mechanistic Investigations of Anticancer Activity

    Coumarin (B35378) derivatives, including those related to 3-Chloro-4-methoxy-2H-chromen-2-one, have demonstrated significant potential as anticancer agents. nih.gov Their mechanisms of action are multifaceted, involving the modulation of key cellular pathways, inhibition of crucial enzymes, and interference with processes that support tumor growth and survival.

    Cellular Pathway Modulation (e.g., PI3K/Akt/mTOR signaling)

    The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.net Coumarin derivatives have been shown to suppress the activity of this pathway in various cancer types, including liver, breast, and colorectal cancers. researchgate.netnih.gov This suppression can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. researchgate.net

    For instance, certain coumarin-formononetin hybrids have been found to decrease the expression of Sirt1, increase the expression of p53, and inhibit tumor cell migration by targeting both the Wnt/β-catenin and Akt/mTOR pathways. sci-hub.se Similarly, coumarin-benzimidazole hybrids have demonstrated potent activity in inhibiting the PI3K-AKT-mTOR pathway, leading to cancer cell apoptosis. rsc.org Structure-activity relationship (SAR) studies suggest that the introduction of specific functional groups can enhance the selectivity and potency of these derivatives as PI3K inhibitors. nih.govresearchgate.net For example, coumarin derivatives possessing pyridinylurea units have been identified as potential PI3K inhibitors. researchgate.net

    Table 1: Anticancer Activity of Selected Coumarin Derivatives Targeting the PI3K/Akt/mTOR Pathway

    Compound/DerivativeCancer Cell Line(s)Observed EffectIC50/GI50 Values
    Coumarin DerivativesLiver, Breast, ColorectalSuppression of PI3K-AKT-mTOR pathway4 µM to >200 µM
    Coumarin-Formononetin Hybrid 43SGC7901 (Gastric Cancer)Inhibition of migration via Wnt/β-catenin and AKT/mTOR pathways0.13–1.74 µM
    Coumarin–Benzimidazole (B57391) Hybrids 22a-dVarious (Stomach, Ovarian, Pancreatic, etc.)Inhibition of PI3K-AKT-mTOR pathway, induction of apoptosisGI50 < 0.41 µmol L−1 for 22a against 13/14 cell lines
    Coumarin Analogs 4b and 4hK562, Hela, A549, MCF-7Potent PI3K inhibition, suppression of Akt phosphorylation, induction of apoptosisNot specified

    Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Telomerase, CDK4)

    Coumarin derivatives have been investigated for their ability to inhibit various enzymes that are crucial for cancer cell survival and proliferation.

    Carbonic Anhydrase (CA): The CA IX and XII isoforms are overexpressed in many solid tumors and are involved in regulating tumor pH, proliferation, and progression. nih.gov Novel sulfonamides based on the coumarin scaffold have been developed as potent and selective inhibitors of CA IX and XII. nih.gov For example, a series of 3-(6-methylpyridin-2-yl)coumarin derivatives have shown selective inhibition of the cancer-related hCA IX and XII isoforms in the sub- to low-micromolar range, without significantly affecting the ubiquitous hCA I and II isoforms. nih.gov

    Telomerase and CDK4: While direct inhibitory studies on this compound derivatives against telomerase and CDK4 are not extensively detailed in the provided results, the broader class of coumarins is known to target various enzymes implicated in cancer. Further research may elucidate specific interactions with these targets.

    Table 2: Carbonic Anhydrase Inhibition by Coumarin Derivatives

    Compound/DerivativeTarget IsoformsInhibition Constants (KIs)
    3-(6-methylpyridin-2-yl)coumarin-based chalconeshCA IX, hCA XII0.95 µM (hCA IX), 0.68 µM (hCA XII)
    Coumarin-based SulfonamidesCA IX, CA XIINanomolar activity

    Modulation of Angiogenesis and Multidrug Resistance

    Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Coumarin derivatives have been shown to possess anti-angiogenic properties. nih.gov For instance, certain derivatives can interfere with the growth of intersegmental vessels and remodel the caudal vein plexus, as observed in zebrafish models. nih.gov One particular coumarin derivative demonstrated significant anti-angiogenic activity with low toxicity, reducing blood vessel growth in a chick chorioallantoic membrane (CAM) assay. nih.gov This effect was associated with altered expression of vascular growth-related genes. nih.gov

    Multidrug Resistance (MDR): A significant challenge in cancer therapy is the development of resistance to multiple drugs. Coumarin-based compounds are being explored for their potential to overcome MDR. nih.gov Some coumarin derivatives act as microtubule inhibitors with antimitotic activity in multidrug-resistant cancer cells. researchgate.net

    Antimicrobial Research

    The versatile coumarin scaffold is also a foundation for the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. nih.gov

    Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

    Coumarin derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govarkajainuniversity.ac.in

    Staphylococcus aureus : Several coumarin derivatives have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.gov For example, a chromone (B188151) derivative, CM3a, was found to eradicate S. aureus biofilms by reducing the viability of the bacteria within them. nih.gov Certain coumarin-thiazole derivatives have also exhibited significant inhibition of S. aureus biofilm formation. nih.gov SAR studies have indicated that the presence of a halogen group on the coumarin nucleus can enhance antibacterial activity. arkajainuniversity.ac.in

    Escherichia coli : Coumarin derivatives have also been found to be effective against E. coli. arkajainuniversity.ac.in For instance, a chloro-substituted coumarin compound showed significant inhibition of E. coli. arkajainuniversity.ac.in Additionally, some newly synthesized chromene derivatives have displayed potent activity against E. coli. islandarchives.ca

    Table 3: Antibacterial Activity of Selected Coumarin Derivatives

    Compound/DerivativeBacterial Strain(s)Activity/MIC
    Chromone Derivative CM3aStaphylococcus aureusMIC of ~26.4 μM, biofilm eradication
    Coumarin-Thiazole DerivativesStaphylococcus aureusHigh biofilm inhibition (≥90%)
    (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-oneEscherichia coli, Staphylococcus aureusZone of inhibition: 30 mm (E. coli), 32 mm (S. aureus)
    3-methyl-1H-pyrazol-5(4H)-one derivativeStaphylococcus aureusZone of inhibition: 27 mm, MIC: 6.25 μg/mL

    Antifungal Properties Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

    Coumarin derivatives have emerged as promising candidates for the development of new antifungal agents, with activity against a range of fungal pathogens. mdpi.com

    Candida albicans : Several coumarin derivatives have demonstrated significant antifungal activity against C. albicans. nih.govwjpsronline.com For instance, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one showed notable activity. nih.gov A coumarin derivative, 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin (ATMC), has also shown good dose-dependent antifungal results against C. albicans. jmchemsci.com

    Aspergillus niger : Derivatives of coumarin have also been tested for their efficacy against Aspergillus niger. nih.govwjpsronline.com The aforementioned ATMC compound also displayed a good inhibitory effect against this fungal strain. jmchemsci.com SAR studies have indicated that O-substitutions on the coumarin ring are crucial for antifungal activity, with short aliphatic chains or electron-withdrawing groups favoring this activity. mdpi.com

    Table 4: Antifungal Activity of Selected Coumarin Derivatives

    Compound/DerivativeFungal Strain(s)Activity/MIC
    4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneCandida albicans, Aspergillus nigerSignificant activity
    4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin (ATMC)Candida albicans, Aspergillus nigerGood dose-dependent inhibition
    O-substituted Coumarin DerivativesAspergillus speciesMIC values ranging from 16 to 32 µg/mL
    2H-chromen-2-one derivatives with 1,2,3-triazole moietyAspergillus fumigatus, Aspergillus flavus, Candida albicansExcellent activity, superior to miconazole (B906) against A. fumigatus

    Antiviral Potency and Molecular Targets (e.g., 3CLpro)

    Derivatives of the coumarin scaffold are being investigated for their potential as antiviral agents, with a particular focus on inhibiting key viral enzymes. One of the most critical targets for anti-coronavirus drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). nih.govnih.govmdpi.com This enzyme plays a vital role in the viral replication process by cleaving polyproteins into functional viral proteins. nih.govmdpi.com Inhibition of 3CLpro effectively disrupts the viral life cycle, making it a prime target for therapeutic intervention. nih.gov

    The active form of 3CLpro is a homodimer, while its monomeric form is inactive. mdpi.com Some compounds may act as inhibitors by shifting the equilibrium towards the inactive monomeric state. mdpi.com The substrate-binding sites of 3CLpro are highly conserved across different coronaviruses, suggesting that inhibitors developed for one coronavirus may be effective against others. nih.gov

    Several studies have explored the inhibitory effects of various small molecules on 3CLpro. For instance, in silico and in vitro studies have shown that certain fused 1,2,3-triazole derivatives exhibit potent anti-coronavirus activity, with some compounds demonstrating half-maximal effective concentrations (EC50) in the micromolar range. nih.gov Molecular docking studies of these compounds revealed hydrogen bond interactions with key residues in the catalytic dyad of 3CLpro, such as His163 and Glu166. nih.gov

    Similarly, peptide-based anilide derivatives, particularly those of the niclosamide (B1684120) type, have been identified as potent 3CLpro inhibitors. nih.gov One such derivative demonstrated a half-maximal inhibitory concentration (IC50) value of 0.06 μM. nih.gov Natural flavonoids, such as baicalein, quercetin, and myricetin, have also been shown to inhibit 3CLpro activity in vitro. mdpi.comresearchgate.net

    Table 1: Examples of 3CLpro Inhibitors and their Activity

    Compound ClassSpecific Compound/DerivativeTargetObserved ActivityReference
    Fused 1,2,3-TriazolesBioactive derivatives3CLproEC50 ranging from 8.90 to 11.95 μM nih.gov
    Peptide-based AnilidesNiclosamide type anilide3CLproIC50 of 0.06 μM nih.gov
    Natural FlavonoidsBaicalein3CLproInhibitory activity mdpi.comresearchgate.net
    Natural FlavonoidsQuercetin3CLproInhibitory activity mdpi.com
    Natural FlavonoidsMyricetin3CLproInhibitory activity mdpi.com

    Antituberculosis Activity

    Coumarin and its derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis (anti-TB) agents. researchgate.net The rise of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. mdpi.com

    The antitubercular activity of coumarin derivatives is influenced by their structural features. For example, a study on 8-[(4-Chlorophenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) demonstrated significant antitubercular efficacy in guinea pigs infected with M. tuberculosis H37Rv. nih.gov This effect was comparable to that of the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.gov The study suggested that the chlorophenyl sulfonyl group at the C8 position and the coumarin ring itself may contribute to the antimycobacterial activity. nih.gov

    Another study focused on the synthesis and evaluation of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivatives and their corresponding furan (B31954) and pyrrole (B145914) analogs. mdpi.com One of the butane-1,4-dione derivatives, compound 11a , exhibited a minimum inhibitory concentration (MIC) of 1.6 μg/mL against M. tuberculosis, which was more potent than the standard drugs pyrazinamide, streptomycin, and ciprofloxacin. mdpi.com

    Furthermore, benzo-coumarin-pyrimidine hybrids have been synthesized and tested for their in vitro antitubercular activity. researchgate.net One of the most active compounds in this series displayed an MIC of 0.05 µg/mL. researchgate.net Structure-activity relationship (SAR) studies have indicated that the lipophilic character of these molecules is not the sole determinant of their antimycobacterial activity. researchgate.net

    Table 2: Antitubercular Activity of Coumarin Derivatives

    Compound/Derivative SeriesMost Active CompoundMIC (μg/mL)Reference
    8-[(4-Chlorophenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-OneCSHMCEfficacy comparable to isoniazid and rifampicin nih.gov
    2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-diones11a 1.6 mdpi.com
    Benzo-coumarin-pyrimidine hybrids40a 0.05 researchgate.net

    Identification of Specific Microbial Enzyme Inhibitors (e.g., DNA Gyrase)

    The coumarin scaffold is also being explored for its potential to inhibit specific microbial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for the development of new antibacterial agents. nih.gov

    A novel series of compounds that inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing DNA cleavage complexes has been discovered and optimized. nih.gov One compound from this series, compound 25 , demonstrated potent activity against Gram-positive bacteria, including fluoroquinolone-resistant strains. nih.gov X-ray crystallography of this compound in a complex with topoisomerase IV and cleaved DNA revealed that it does not interact with residues in the quinolone resistance-determining region (QRDR). nih.gov This finding provides a structural basis for its effectiveness against fluoroquinolone-resistant bacteria. nih.gov

    While the direct inhibition of DNA gyrase by this compound itself is not explicitly detailed in the provided context, the broader class of coumarins shows promise in targeting this essential bacterial enzyme.

    Anti-inflammatory and Antioxidant Research

    Coumarin derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. nih.govrjeid.com Their mechanisms of action often involve the modulation of inflammatory mediators and the regulation of reactive oxygen species (ROS). nih.govnih.gov

    Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase, Lipoxygenase)

    Coumarins can exert anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The NF-κB signaling pathway, which is crucial in regulating immune and inflammatory responses, is a key target for many coumarin derivatives. nih.gov By inhibiting NF-κB activation, coumarins can reduce the expression of pro-inflammatory mediators. nih.gov

    Reactive Oxygen Species (ROS) Regulation

    The antioxidant activity of coumarins is a pivotal mechanism underlying their protective effects. nih.gov Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, can lead to cellular damage and contribute to various diseases. nih.gov Coumarins can modulate oxidative stress through several mechanisms. nih.gov

    They can act as direct free radical scavengers. scholaris.ca For example, a study on 4-hydroxycoumarin (B602359) derivatives showed that several synthetic compounds had a higher scavenging capacity for the DPPH radical than the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca Notably, 4-hydroxy-6-methoxy-2H-chromen-2-one exhibited an IC50 value of 0.05 mM, outperforming both BHT and ascorbic acid. scholaris.ca

    Coumarins can also modulate signaling pathways involved in the cellular antioxidant response, such as the Keap1/Nrf2/ARE pathway. nih.govnih.gov Activation of the Nrf2 pathway leads to the increased expression of antioxidant proteins. nih.govnih.gov Interestingly, at higher concentrations, some coumarins can exhibit pro-oxidant properties, which can be beneficial in inducing apoptosis in cancer cells. nih.gov

    A study on 3-phenylcoumarin (B1362560) derivatives demonstrated their ability to selectively modulate different steps of ROS production by immune complex-stimulated human neutrophils. nih.gov Some of these derivatives were effective inhibitors of myeloperoxidase activity and potent scavengers of hypochlorous acid. nih.gov Another coumarin derivative, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, was found to reduce the concentration of hydrogen peroxide in Leishmania amazonensis. nih.gov

    Table 3: Antioxidant Activity of Coumarin Derivatives

    Compound/DerivativeAssayResultReference
    4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH radical scavengingIC50 = 0.05 mM scholaris.ca
    6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarinInhibition of myeloperoxidase activityPotent inhibitor nih.gov
    6,7-dihydroxy-3-[3',4'-dihydroxyphenyl]-coumarinInhibition of myeloperoxidase activityPotent inhibitor nih.gov
    8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-oneReduction of H2O2 in L. amazonensis32.5% more than control nih.gov

    DNA and Protein Interaction Studies

    The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action. Coumarin derivatives have been shown to interact with both DNA and various proteins, leading to a range of biological effects.

    The planar structure of the coumarin ring system makes it a candidate for interaction with DNA. Studies on various coumarin derivatives have revealed different modes of binding, including intercalation and groove binding.

    One study on a new coumarin derivative, 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one, demonstrated through UV-vis spectrophotometry and viscometry that it binds to DNA via an intercalative mode. yildiz.edu.tr Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix.

    Conversely, another investigation into a series of synthetic coumarin derivatives found that one active compound, DBP-g, interacted with DNA through a groove-binding mechanism, with a preference for the minor groove. nih.gov The binding constant (Kb) for this interaction was determined to be 1.17 × 10^4 M-1. nih.gov Molecular docking studies supported this finding. nih.gov

    The specific binding mode of this compound derivatives would likely be influenced by the steric and electronic properties of the substituents. The presence of the chloro and methoxy (B1213986) groups could affect the planarity and electrostatic potential of the molecule, thereby influencing its preference for either intercalation or groove binding.

    Beyond their interaction with enzyme active sites, coumarin derivatives are known to bind to other proteins, most notably serum albumins, which are major carrier proteins in the blood. This binding can significantly influence the pharmacokinetics of a drug.

    Studies on the interaction of various coumarin derivatives with human serum albumin (HSA) have shown that they can bind with high affinity. nih.govnih.gov The binding of coumarin derivatives to HSA often leads to quenching of the intrinsic fluorescence of the protein. nih.gov The binding constants for some coumarin derivatives with HSA have been reported to be in the range of 10^4 to 10^5 M-1. nih.gov

    Molecular docking studies have suggested that coumarin derivatives often bind within specific subdomains of HSA, such as subdomain IB, through a combination of hydrophobic interactions and hydrogen bonds. nih.gov The binding can also induce conformational changes in the secondary structure of the protein. nih.gov For warfarin, a well-known anticoagulant coumarin derivative, a single strong binding site on albumin has been identified with an association constant of 154,000 at 3°C. jci.org

    The specific interactions of this compound derivatives with proteins like HSA would be influenced by the chloro and methoxy substituents, which can affect the hydrophobicity and hydrogen bonding potential of the molecule.

    Advanced Applications in Chemical Biology and Materials Science

    Development as Fluorescent Probes and Chemosensors

    The coumarin (B35378) scaffold is a renowned fluorophore, characterized by high quantum yields, photostability, and environmentally sensitive emission spectra. wikipedia.org These properties make coumarin derivatives ideal candidates for the development of fluorescent probes and chemosensors, which are molecules designed to detect specific analytes with a measurable change in their fluorescence. youtube.com While specific research into the application of 3-Chloro-4-methoxy-2H-chromen-2-one as a fluorescent probe is not extensively documented, its structural features suggest significant potential.

    The development of chemosensors often involves integrating a recognition site (receptor) for an analyte with a signaling unit (fluorophore). nih.gov The interaction between the analyte and the receptor modulates the photophysical properties of the fluorophore, leading to a detectable signal, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). mtu.edu The 1,2,3-triazole moiety, often synthesized via "click chemistry," is a popular component in chemosensors and can be combined with fluorophores like coumarins to create selective metal ion detectors. nih.gov

    For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group on the benzopyrone ring can influence the molecule's intramolecular charge transfer (ICT) characteristics, which are crucial for sensing mechanisms. mtu.edu Modifications at the C-3 or C-4 position to incorporate specific ionophores could transform this molecule into a selective sensor for various metal ions or biologically relevant molecules.

    Table 1: Examples of Coumarin-Based Fluorescent Chemosensors and their Properties

    Coumarin DerivativeAnalyte DetectedSensing MechanismDetection Limit
    N'-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazideCu²⁺Fluorescence "turn-off"1.97 x 10⁻⁹ M mtu.edu
    3-(4-Formylphenyl)-triazole-coumarin hybridsMetal IonsLuminescence in blue-violet regionNot specified wikipedia.org
    Chalcone-tethered 1,2,3-triazolesCo(II) and Cu(II)High selectivity and sensitivity1.17 to 3.19 µM nih.gov

    This table presents data for representative coumarin-based chemosensors to illustrate their potential, as specific data for this compound is not available in the reviewed literature.

    Applications in Dye-Sensitized Solar Cells (DSSC)

    Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their cost-effectiveness and efficiency. nih.gov The core of a DSSC is a photosensitizer (dye) that absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mtu.eduarkema.com Coumarin derivatives have been extensively investigated as metal-free organic dyes for DSSCs due to their strong absorption in the visible region and tunable electronic properties. nih.govxinhaimining.com

    An efficient DSSC dye typically possesses a Donor-π-Acceptor (D-π-A) structure. researchgate.net This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, promoting efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) into the semiconductor's conduction band. researchgate.net

    While this compound has not been specifically reported in DSSC applications, its structure can be evaluated for its potential. The methoxy group (-OCH₃) can act as a weak electron donor. To function effectively as a DSSC sensitizer, the molecule would need to be further functionalized with a stronger donor group and a π-conjugated bridge, as well as an acceptor group (like a carboxylic or cyanoacrylic acid) to anchor the dye to the TiO₂ surface and facilitate electron injection. nih.govresearchgate.net Studies on other coumarin dyes show that extending the π-conjugation and optimizing the donor-acceptor strength are key to achieving high power conversion efficiencies. researchgate.net911metallurgist.com

    Table 2: Photovoltaic Performance of Representative Coumarin-Based Dyes in DSSCs

    Dye NameJsc (mA cm⁻²)Voc (V)Fill Factor (ff)Efficiency (η, %)
    Unnamed Coumarin Derivative13.80.630.635.6 mtu.edu
    C343-8 DerivativeNot specifiedNot specifiedNot specified10.36 911metallurgist.com
    Dye 8 (Thieno[3,2-b]thiophene unit)9.280.37Not specified2.00 researchgate.net
    Dye 9b (Bithiophene unit)10.19Not specifiedNot specifiedNot specified researchgate.net

    This table showcases the performance of various coumarin derivatives to provide context for the potential of this class of compounds in DSSCs. Data for this compound is not available.

    Potential in Agrochemical Formulations

    Coumarins are secondary metabolites in many plants and are known to play a role in defense mechanisms. encyclopedia.pub This has spurred research into their potential use in agrochemical formulations as fungicides, insecticides, and herbicides. encyclopedia.pub The biological activity of coumarins can be significantly enhanced by the introduction of substituents onto the benzopyrone core.

    The presence of a chlorine atom in the structure of this compound is particularly noteworthy. Halogenation is a common strategy in the development of agrochemicals and pharmaceuticals to enhance efficacy and modulate physicochemical properties. Studies have shown that chlorinated coumarins can exhibit significant antifungal and antimicrobial activity. xinhaimining.com For instance, certain chlorinated coumarins isolated from the polypore mushroom Fomitopsis officinalis have demonstrated activity against Mycobacterium tuberculosis. wikipedia.org Furthermore, halogenated coumarin analogues have been screened for insecticidal properties, showing larvicidal and repellent effects against mosquito species. 911metallurgist.com

    The methoxy group can also contribute to biological activity. Methoxy coumarins like scopoletin (B1681571) have shown feeding deterrence and growth inhibitory potential against certain insect larvae. nih.gov The combination of both chloro and methoxy groups in a single molecule could lead to synergistic or unique biological activities. Therefore, this compound warrants investigation as a potential lead compound for developing new agrochemicals. nih.gov Its herbicidal potential is also plausible, as coumarin itself has been shown to inhibit seed germination and plant growth, an effect that can be enhanced through nanoformulation.

    Table 3: Reported Agrochemical Activities of Substituted Coumarins

    Compound/DerivativeType of ActivityTarget Organism/EffectSource
    Trichodermamide B (Chlorinated)CytotoxicityHCT116 human colon carcinoma cell line
    6-chloro-4-phenyl-2H-chromen-2-oneAntimycobacterialMycobacterium tuberculosis wikipedia.org
    Halogenated coumarin analoguesInsecticidal (Larvicidal, Repellent)Anopheles arabiensis 911metallurgist.com
    Scopoletin (Methoxy coumarin)Antifeedant, Growth inhibitorSpilartctia obliqua (Lepidopteran insect) nih.gov
    CoumarinHerbicidalInhibits seed germination and root growth nih.gov

    This table provides examples of the agrochemical potential of coumarin derivatives with substitutions relevant to this compound.

    Use as Corrosion Inhibitors and Flotation Agents

    Corrosion Inhibitors

    The protection of metals from corrosion is a significant industrial challenge, and the use of organic molecules as corrosion inhibitors is a well-established strategy. Coumarin derivatives have emerged as effective, eco-friendly corrosion inhibitors for various metals, including mild steel and aluminum, in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.

    The adsorption process is facilitated by the presence of heteroatoms (O, N, S) and π-electrons in the aromatic rings of the inhibitor molecule, which can interact with the vacant d-orbitals of the metal. This compound possesses several features that make it a promising candidate for corrosion inhibition: the oxygen atoms in the pyrone ring and the methoxy group, and the π-electrons of the benzene (B151609) ring. These allow for strong adsorption onto a metal surface. The inhibition efficiency of coumarin derivatives is often concentration-dependent, with higher concentrations leading to greater surface coverage and protection.

    Table 4: Corrosion Inhibition Efficiency of Representative Coumarin Derivatives

    InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Concentration
    2-(coumarin-4-yloxy)acetohydrazideMild Steel1 M HCl94.70.5 mM
    2-(6-methylcoumarin-4-yl)-N´-(3-nitrobenzylidene)acetohydrazideMild Steel1 M HCl95.10.5 mM
    Ethyl 2-oxo-2H-chromene-3-carboxylateAluminum1 M HCl90.55x10⁻⁴ M
    3-(5-amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-oneMild Steel1 M HCl>960.0005 M youtube.com

    This table illustrates the effectiveness of various coumarin derivatives as corrosion inhibitors. Specific experimental data for this compound is not available in the reviewed literature.

    Flotation Agents

    Froth flotation is a widely used process in the mining industry to selectively separate valuable minerals from gangue. encyclopedia.pub The process relies on the use of chemical reagents, primarily collectors, which adsorb onto the surface of target minerals to render them hydrophobic, allowing them to attach to air bubbles and float to the surface. encyclopedia.pub

    The most common collectors for sulfide (B99878) ores are xanthates and dithiophosphates. mtu.edu These molecules have a polar head group that interacts with the mineral surface and a non-polar hydrocarbon tail that creates the hydrophobic layer. mtu.edu A review of the scientific literature, including studies on heterocyclic compounds in flotation, did not yield any documented applications of this compound or other coumarin derivatives as flotation agents. The primary research on flotation reagents focuses on sulfur-containing compounds for sulfide minerals and fatty acids or amines for oxide minerals. While heterocyclic compounds have been investigated, the focus has been on nitrogen and sulfur-containing rings like triazoles, not on oxygen-containing heterocycles like coumarins for this purpose. Therefore, the use of this compound as a flotation agent is not supported by the currently available scientific literature.

    Future Research Perspectives on 3 Chloro 4 Methoxy 2h Chromen 2 One

    Design of Next-Generation Derivatives with Enhanced Selectivity and Efficacy

    A crucial future direction lies in the rational design and synthesis of next-generation derivatives of 3-Chloro-4-methoxy-2H-chromen-2-one. Structure-activity relationship (SAR) studies will be paramount in understanding how modifications to the coumarin (B35378) core affect biological activity. nih.govresearchgate.net For instance, the introduction of different substituents on the phenyl ring could modulate activity and selectivity. researchgate.net Research on other coumarin derivatives has shown that the nature and position of substituents can significantly impact their anticancer and antimicrobial properties. researchgate.netnih.gov

    Future research should systematically explore the following modifications:

    Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the benzene ring to probe their effect on activity.

    Modification of the 3-Chloro Group: Replacing the chloro substituent with other halogens (e.g., bromo, fluoro) or other small functional groups to fine-tune the electronic and steric properties.

    Alteration of the 4-Methoxy Group: Investigating the impact of other alkoxy groups of varying chain lengths or introducing alternative functionalities to explore their role in receptor binding.

    These systematic modifications will help in building a comprehensive SAR profile, guiding the development of derivatives with superior efficacy and selectivity towards specific biological targets.

    Elucidation of Novel Molecular Mechanisms of Action

    While the broader coumarin class is known to exhibit a variety of biological effects, including anticoagulant, anticancer, and antimicrobial activities, the specific molecular mechanisms of action for this compound remain to be elucidated. benthamdirect.comnih.govnumberanalytics.com Future research should focus on identifying the precise molecular targets and signaling pathways modulated by this compound.

    Potential areas of investigation include:

    Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes, such as kinases, proteases, and oxidoreductases, to identify potential inhibitory activities.

    Cell-Based Assays: Utilizing various cancer cell lines and microbial strains to determine the compound's cytotoxic and antimicrobial effects and to investigate its impact on cell cycle progression, apoptosis, and other key cellular processes. nih.govresearchgate.net

    Omics Approaches: Employing genomics, proteomics, and metabolomics to gain a global view of the cellular changes induced by the compound, which can help in identifying novel targets and pathways.

    Understanding the molecular basis of action is critical for the rational development of this compound as a therapeutic agent.

    Exploration of Synergistic Effects with Existing Chemical Entities

    Combination therapy is a cornerstone of modern medicine, often leading to improved therapeutic outcomes and reduced drug resistance. Future studies should explore the potential synergistic effects of this compound with existing drugs. For instance, some coumarin derivatives have shown synergistic activity with conventional anticancer drugs. nih.gov

    Research in this area should involve:

    In Vitro Synergy Screening: Testing the combination of this compound with a panel of approved drugs (e.g., chemotherapeutic agents, antibiotics) against relevant cell lines or microbial strains.

    Checkerboard Assays: Determining the fractional inhibitory concentration (FIC) index to quantify the degree of synergy, additivity, or antagonism.

    Mechanism of Synergy: Investigating the molecular basis for any observed synergistic interactions, which could involve complementary mechanisms of action or effects on drug metabolism and transport.

    The discovery of synergistic combinations could significantly enhance the therapeutic potential of this compound and expand its clinical applications.

    Development of Robust and Scalable Synthetic Pathways

    To facilitate further research and potential commercialization, the development of efficient, cost-effective, and scalable synthetic routes for this compound and its derivatives is essential. While various methods exist for the synthesis of coumarins, such as the Pechmann, Perkin, and Knoevenagel reactions, these may need to be optimized for this specific compound. nih.govjsynthchem.com

    Future synthetic chemistry efforts should focus on:

    Optimization of Existing Methods: Refining reaction conditions (e.g., catalysts, solvents, temperature) to improve yields and reduce byproducts. A known method for synthesizing 3-chloro-4-substituted-coumarins involves the cathodic reduction of 2-acyl(or aroyl)phenyltrichloroacetates. researchgate.net

    Development of Novel Synthetic Strategies: Exploring new synthetic approaches, potentially utilizing green chemistry principles to minimize environmental impact. nih.gov Microwave-assisted synthesis has been shown to be an effective method for preparing coumarin derivatives. researchgate.net

    Process Scale-Up: Translating the optimized laboratory-scale synthesis to a larger, pilot-plant scale to ensure the feasibility of producing the compound in larger quantities.

    A robust and scalable synthesis is a critical prerequisite for the advanced preclinical and clinical development of any new chemical entity.

    Integration of Advanced Computational Approaches for Rational Design

    Computational methods are increasingly integral to modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. nih.gov Future research on this compound should leverage these powerful tools.

    Key computational approaches to be employed include:

    Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, thereby guiding the design of more potent compounds. nih.gov

    Molecular Docking: Simulating the binding of the compound and its analogs to the active sites of potential biological targets to predict binding affinities and modes of interaction.

    Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the compound-target complex over time to assess its stability and to gain deeper insights into the binding mechanism.

    The integration of these computational approaches will accelerate the drug discovery process, reduce the need for extensive and costly experimental screening, and facilitate the design of derivatives with optimized properties.

    Expansion into New Biological Targets and Disease Areas

    The diverse biological activities reported for the coumarin scaffold suggest that this compound may have therapeutic potential in a wide range of diseases beyond the traditionally explored areas. nih.govnih.gov Future research should aim to expand the investigation of this compound into new biological targets and disease indications.

    Potential new areas for exploration include:

    Neurodegenerative Diseases: Investigating the neuroprotective effects of the compound in models of Alzheimer's and Parkinson's diseases, as some coumarins have shown antioxidant and anti-inflammatory properties relevant to these conditions. uniroma1.it

    Viral Infections: Screening the compound for antiviral activity against a panel of clinically relevant viruses, given that some coumarin derivatives have demonstrated antiviral properties. nih.gov

    Inflammatory Disorders: Evaluating the anti-inflammatory potential of the compound in models of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

    A broad-based screening approach could uncover novel and unexpected therapeutic applications for this compound, further highlighting the versatility of the coumarin scaffold.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 3-Chloro-4-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

    • Methodology : The synthesis typically involves multi-step reactions starting with substituted phenols and malonic acid derivatives. For example, a Pechmann condensation under acidic conditions (e.g., phosphorous oxychloride and zinc chloride) can form the coumarin core. Chlorination at the 3-position is achieved using chlorinating agents like SOCl₂ or N-chlorosuccinimide, while methoxy groups are introduced via nucleophilic substitution or Williamson ether synthesis .
    • Key considerations : Monitor reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry of chlorinating agents to avoid over-halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

    Q. How can the molecular structure of this compound be characterized crystallographically?

    • Methodology : Single-crystal X-ray diffraction (XRD) using SHELXL or similar software for refinement. Key parameters include bond lengths (e.g., C=O at ~1.36 Å, C-Cl at ~1.73 Å) and dihedral angles between aromatic rings .
    • Tools : Use programs like WinGX or ORTEP for visualization of anisotropic displacement parameters and hydrogen bonding networks .

    Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

    • Methodology : Conduct solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane). Stability can be assessed via HPLC or UV-Vis spectroscopy under acidic/alkaline conditions (pH 2–12).
    • Findings : Chromen-2-ones generally show higher solubility in DMSO and methanol. Stability decreases in strongly alkaline media due to lactone ring hydrolysis .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) be investigated for biological targets (e.g., enzymes or receptors)?

    • Methodology : Synthesize derivatives with modifications at the 3-chloro or 4-methoxy positions. Evaluate bioactivity (e.g., antimicrobial, anticancer) using enzyme inhibition assays (IC₅₀ determination) or cell viability assays (MTT). Compare with structurally similar compounds like 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one .
    • Example : Replace the methoxy group with hydroxyl to assess hydrogen bonding effects on target binding .

    Q. How can contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) be resolved?

    • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, compare experimental carbonyl stretches (~1700–1750 cm⁻¹) with DFT-calculated vibrational modes. Cross-validate with crystallographic data to confirm substituent positions .

    Q. What computational approaches are suitable for analyzing electronic properties and reaction mechanisms?

    • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Simulate reaction pathways (e.g., chlorination) using Gaussian or ORCA software .

    Q. How can polymorphism or crystallographic disorder be addressed during structural analysis?

    • Methodology : Perform variable-temperature XRD studies to identify polymorphic transitions. Use SHELXL’s TWIN and BASF commands to refine disordered structures. Compare unit cell parameters with known analogs like 4-Chloro-7-methoxy-2H-chromen-2-one .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.